

An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid

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Compound of Interest

Compound Name: **3,4-Dichloro-5-nitrobenzoic acid**

Cat. No.: **B178437**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **3,4-dichloro-5-nitrobenzoic acid**, a key intermediate in synthetic and medicinal chemistry.

Core Chemical Identity and Properties

3,4-Dichloro-5-nitrobenzoic acid is an aromatic carboxylic acid featuring a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a nitro group at the 5 position. [1] This substitution pattern creates a distinct electronic and steric environment, making it a valuable building block in organic synthesis. [2] The presence of both electron-withdrawing chloro and nitro groups, combined with the carboxylic acid functionality, offers multiple reactive sites for chemical transformations. [3]

Chemical Structure and Identifiers

The structural and identifying information for **3,4-dichloro-5-nitrobenzoic acid** is summarized below.

Identifier	Value
IUPAC Name	3,4-dichloro-5-nitrobenzoic acid[4][5]
CAS Number	13300-63-5[1][4][5]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₄ [1][4][5][6]
Molecular Weight	236.01 g/mol [4][5][6]
Canonical SMILES	C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)Cl)C(=O)O[1][4][5]
InChI	InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)[1][4][5]
InChIKey	QKFNYXRBTKWJQW-UHFFFAOYSA-N[4][5]

Physicochemical Properties (Computed)

The following table summarizes the key computed physicochemical properties of **3,4-dichloro-5-nitrobenzoic acid**. Experimental data is not readily available in published literature.

Property	Value	Source
Monoisotopic Mass	234.9439130 Da	Computed by PubChem[4][5]
XLogP3	3.3	Computed by XLogP3[4][5]
Topological Polar Surface Area	83.1 Å ²	Computed by Cactvs[4][5]
Hydrogen Bond Donor Count	1	Computed by Cactvs[4][5]
Hydrogen Bond Acceptor Count	4	Computed by Cactvs[4][5]
Rotatable Bond Count	1	Computed by Cactvs[4][5]

Synthesis and Reactivity

Dichloronitrobenzoic acid derivatives are crucial intermediates for synthetic chemists.[3] The arrangement of substituents on the aromatic ring allows for a diverse range of chemical

transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various coupling reactions.^[3] These reactions are instrumental in constructing complex heterocyclic compounds, which form the core of many pharmaceutical agents.^[3]

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **3,4-dichloro-5-nitrobenzoic acid** is not available in the cited literature, a general method can be inferred from the synthesis of structurally similar compounds, such as 2,5-dichloro-3-nitrobenzoic acid.^[7] The typical approach involves the nitration of a dichlorobenzoic acid precursor using a mixture of concentrated nitric acid and sulfuric acid.

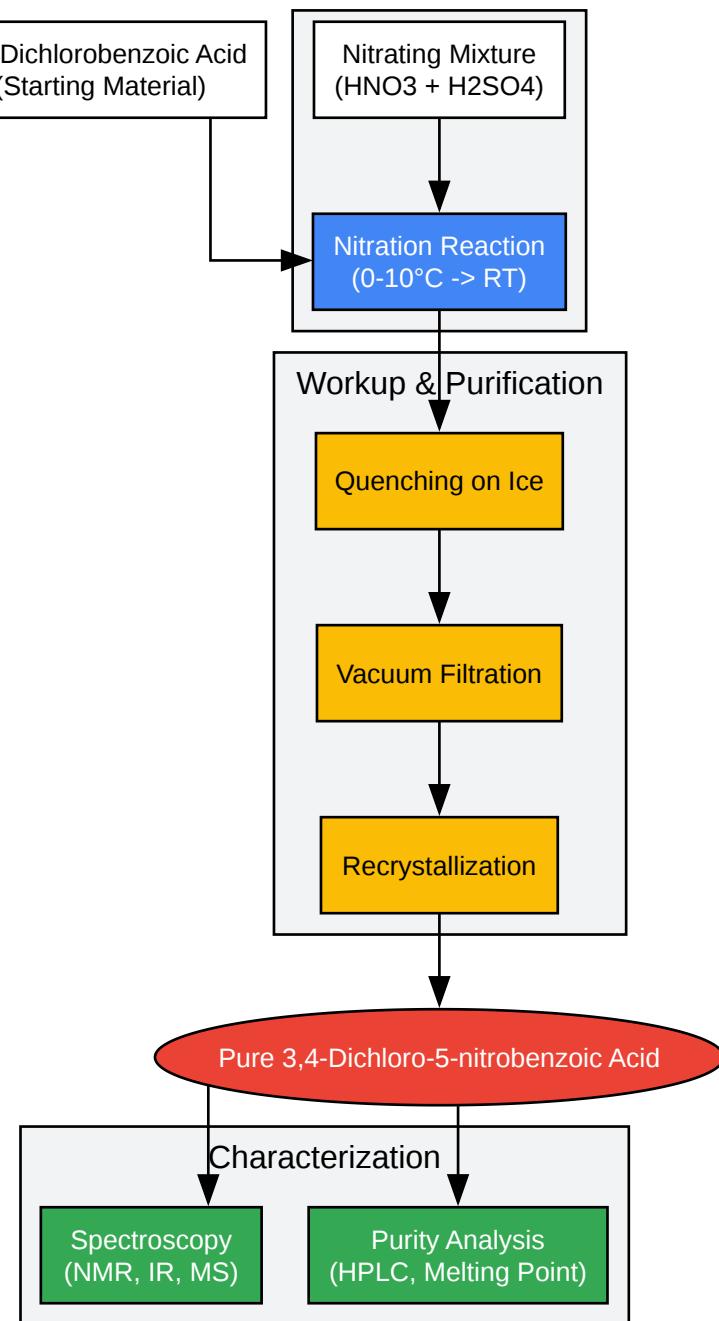
Disclaimer: The following is a representative protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory safety procedures.

Reaction: Nitration of 3,4-Dichlorobenzoic Acid

- Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a solution of concentrated sulfuric acid (e.g., 5-10 molar equivalents) to 0-5 °C in an ice bath.
- Addition of Precursor: Slowly add 3,4-dichlorobenzoic acid (1 molar equivalent) to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
- Nitration: Prepare a nitrating mixture of concentrated nitric acid (e.g., 1.1-1.5 molar equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the temperature between 5-10 °C.
- Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 12-15 hours) to ensure the reaction goes to completion.
^[7]
- Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.^[7]
- Isolation: The precipitated solid product, **3,4-dichloro-5-nitrobenzoic acid**, is collected by vacuum filtration.

- Purification: Wash the crude product thoroughly with cold water to remove residual acid.[7] Further purification can be achieved by recrystallization from a suitable solvent system, such as an acetonitrile/water mixture.[7]

General Synthesis Workflow for 3,4-Dichloro-5-nitrobenzoic Acid



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Caption: General workflow for the synthesis and characterization of the target compound.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for **3,4-dichloro-5-nitrobenzoic acid** are not widely available. However, predicted mass spectrometry data provides insight into its expected fragmentation and ionization behavior.

Predicted Mass Spectrometry Data

The following collision cross-section (CCS) values are predicted for various adducts of the molecule.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	235.95119	140.2
[M+Na] ⁺	257.93313	149.8
[M-H] ⁻	233.93663	142.5
[M+NH ₄] ⁺	252.97773	158.0
[M+K] ⁺	273.90707	141.9
[M] ⁺	234.94336	142.2
[M] ⁻	234.94446	142.2

Data Source: PubChemLite,
predicted using CCSbase.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing **3,4-dichloro-5-nitrobenzoic acid** and its derivatives. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed for separation and purity assessment.[1]

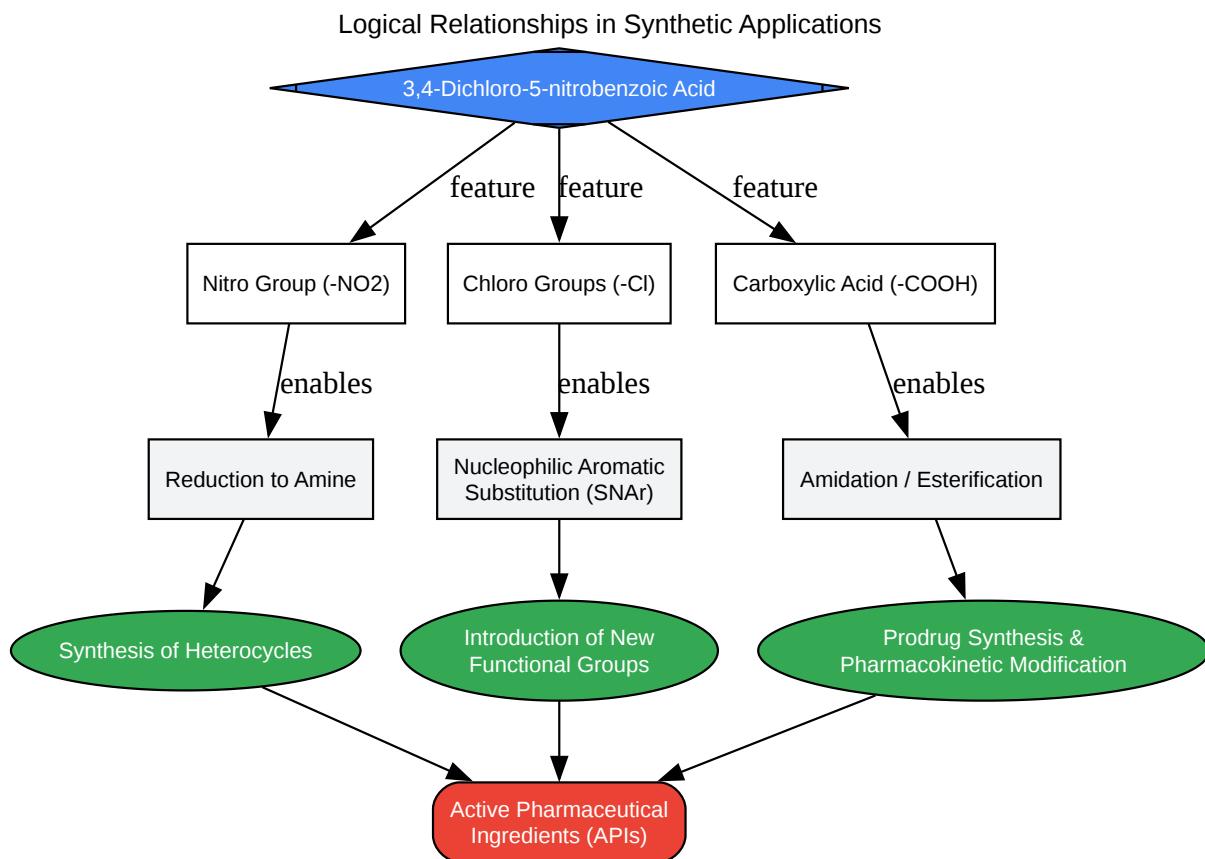
Applications in Research and Drug Development

The true value of **3,4-dichloro-5-nitrobenzoic acid** lies in its utility as a versatile chemical intermediate for the synthesis of more complex, high-value molecules.

Role as a Synthetic Building Block

The unique substitution pattern of **3,4-dichloro-5-nitrobenzoic acid** makes it a compound of significant interest for medicinal chemists.^{[2][3]} Its defined stereochemistry and electronic properties are ideal for developing novel synthetic methodologies and exploring new chemical space for bioactive molecules.^[2] The three distinct functional groups (two chloro, one nitro, one carboxylic acid) can be selectively targeted for modification:

- Nitro Group: Can be reduced to an amine (-NH₂), which is a common precursor for forming amides, sulfonamides, or for building heterocyclic rings. Nitro compounds themselves are known to possess a wide spectrum of biological activities, including antimicrobial effects.^[8]
- Chloro Groups: Can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.
- Carboxylic Acid Group: Provides a handle for esterification or amidation reactions, enabling linkage to other molecules or modification of solubility and pharmacokinetic properties.



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Caption: The role of functional groups in guiding the synthetic utility of the title compound.

Potential in Drug Discovery

Nitroaromatic compounds have a long history in drug discovery, starting with the discovery of chloramphenicol.^[8] The nitro group can be considered both a pharmacophore and a toxicophore, as its reduction within cells can produce toxic intermediates that are lethal to microorganisms like bacteria and parasites.^[8] Intermediates like **3,4-dichloro-5-nitrobenzoic acid** are particularly valuable in the synthesis of quinolone-based medicines, a class of broad-spectrum antibiotics.^[7] Its structure provides a scaffold for creating novel derivatives to be tested for various therapeutic targets.

Safety and Handling

3,4-Dichloro-5-nitrobenzoic acid is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.^[5] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.^[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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